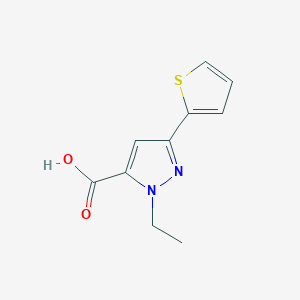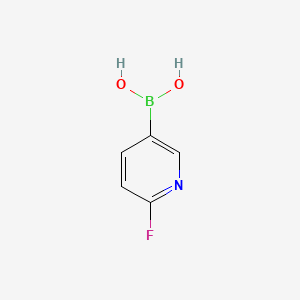
2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid (ETPPCA) is an organic compound with a molecular formula of C9H8N2O2S. It is a heterocyclic compound that has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemistry. ETPPCA has a wide range of properties and can be used in many different ways. In
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Tautomeric Structures of Bis-Heterocyclic Monoazo Dyes
2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid derivatives have been used in the synthesis of bis-heterocyclic monoazo dyes based on the thiophene ring. These dyes exhibit solvatochromic behavior and their tautomeric structures have been evaluated in various solvents (Karcı & Karcı, 2012).
Novel Compounds Combining Thiophene and Benzimidazole
New thiophene-containing compounds have been synthesized, which include derivatives of this compound. These compounds have been characterized by various spectroscopic methods and evaluated for antimicrobial activity (Mabkhot et al., 2017).
Heterocyclic Synthesis and Bioassay
Heterocyclic Synthesis with Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates
Ethyl derivatives related to this compound have been used to create pyran, pyridine, and pyridazine derivatives, showcasing the versatility of these compounds in heterocyclic synthesis (Mohareb et al., 2004).
Synthesis, Characterization, and Bioassay of Novel Compounds
These compounds have shown promise as antibacterial and antifungal agents, particularly against gram-negative bacteria and fungi (Y. Mabkhot et al., 2017).
Anti-Tumor and Antimicrobial Activity
Anti-Tumor Agents Incorporating Thiophene Moiety
Bis-pyrazolyl-thiazoles incorporating the thiophene moiety, related to this compound, have been evaluated as potent anti-tumor agents, showing significant activity against hepatocellular carcinoma cell lines (Gomha et al., 2016).
Synthesis and Antitubercular Activity
Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, synthesized using a derivative similar to this compound, have been evaluated for antitubercular activity, revealing promising results against Mycobacterium tuberculosis (Marvadi et al., 2020).
Future Directions
While the search results do not provide specific future directions for “2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid”, it’s worth noting that research into pyrazole derivatives is an active field, with potential applications in medicinal chemistry . Future research might focus on exploring the biological activity of this compound and its potential uses in medicine or other fields.
properties
IUPAC Name |
2-ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-12-8(10(13)14)6-7(11-12)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPGWQIJUMUQGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1333816.png)



![[4-Bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1333824.png)




![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)
